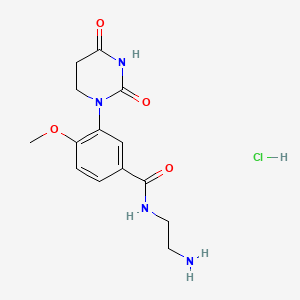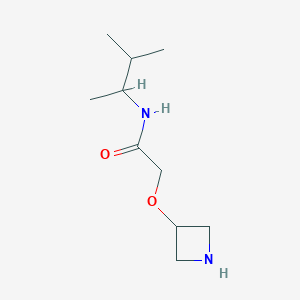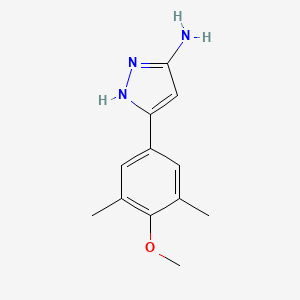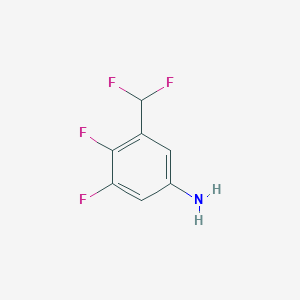
2-Acetamido-2-(oxetan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-(oxetan-3-yl)acetic acid is a compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an acetamido group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-2-(oxetan-3-yl)acetic acid typically involves the formation of the oxetane ring through epoxide opening reactions. One common method involves the use of trimethyloxosulfonium iodide to convert carbonyl compounds into oxetanes via epoxide intermediates . The reaction conditions often require moderate heating to facilitate the ring formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar epoxide opening methods. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature and solvent choice to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxetane ring or the acetamido group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often employed.
Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-Acetamido-2-(oxetan-3-yl)acetic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism by which 2-Acetamido-2-(oxetan-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The oxetane ring can participate in various chemical reactions, allowing the compound to modify biological pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
2-Amino-2-(oxetan-3-yl)acetic acid: This compound is structurally similar but lacks the acetamido group.
3-Oxetaneacetic acid: Another related compound with a different substitution pattern on the oxetane ring.
Uniqueness: 2-Acetamido-2-(oxetan-3-yl)acetic acid is unique due to the presence of both the oxetane ring and the acetamido group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-acetamido-2-(oxetan-3-yl)acetic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-6(7(10)11)5-2-12-3-5/h5-6H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
SSAKQWDWNNFTET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1COC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


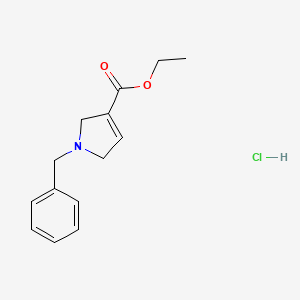
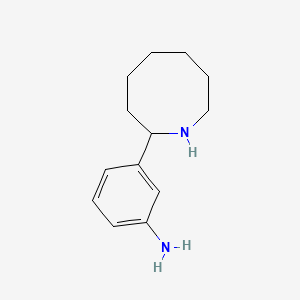
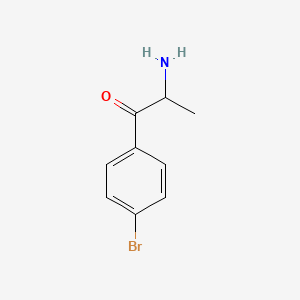
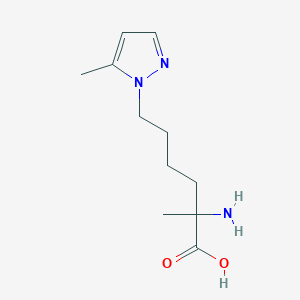
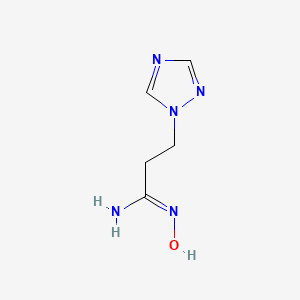
![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
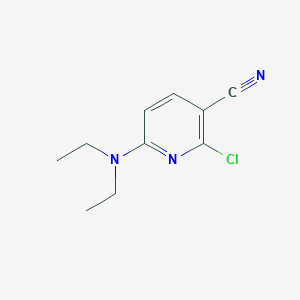
![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
